Molecular Weight and Atom Economy: A Fragment-Sized Scaffold vs. Heavier Congeners
The target compound possesses a molecular weight of 192.22 g/mol, placing it firmly within the 'fragment' space (MW < 250 Da) for fragment-based drug discovery (FBDD). Its closest regioisomeric analog, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone, has an identical molecular weight, but the N1 vs. N2 linkage difference alters the vector and electronics of the triazole ring, impacting binding interactions. In contrast, the structurally related (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is significantly larger, with a molecular weight of approximately 273.29 g/mol, due to the addition of the isoxazole ring, which reduces its suitability as an initial fragment hit [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 192.22 g/mol |
| Comparator Or Baseline | (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone: ~273.29 g/mol |
| Quantified Difference | Target compound is ~81.07 g/mol (29.7%) smaller |
| Conditions | Computed from molecular formula (C9H12N4O vs. C14H15N5O2) |
Why This Matters
A lower molecular weight within the fragment space is critical for efficient screening and subsequent optimization, allowing for greater synthetic flexibility in adding functionality without exceeding drug-like property limits.
- [1] PubChem. (2025). Compound Summary for CID 137302569: Cyclopropyl-[3-(triazol-2-yl)azetidin-1-yl]methanone. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/137302569 View Source
